![molecular formula C7H6N2O2 B011018 1H-Benzimidazole-4,7-diol CAS No. 102170-38-7](/img/structure/B11018.png)
1H-Benzimidazole-4,7-diol
Overview
Description
1H-Benzimidazole-4,7-diol is a heterocyclic aromatic organic compound that features a benzimidazole core structure with hydroxyl groups at the 4 and 7 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-4,7-diol typically involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids under oxidative conditions. Common reagents include polyphosphoric acid or sodium metabisulfite as oxidizing agents . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yields and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives under strong oxidizing conditions.
Reduction: Formation of dihydrobenzimidazole derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the benzene ring, facilitated by the electron-donating hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products:
- Quinone derivatives from oxidation.
- Dihydrobenzimidazole derivatives from reduction.
- Halogenated or nitrated benzimidazole derivatives from substitution reactions .
Scientific Research Applications
1H-Benzimidazole-4,7-diol has been explored for various scientific research applications:
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,7-diol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of enzymes like tyrosine kinases and phosphodiesterases, disrupting cellular signaling pathways.
DNA Intercalation: Binds to DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity.
Reactive Oxygen Species (ROS) Modulation: Modulates the production of ROS, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1H-Benzimidazole-4,7-diol can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1H-benzimidazole-4,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKFWZACWTNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626033 | |
Record name | 1H-Benzimidazole-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-38-7 | |
Record name | 1H-Benzimidazole-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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